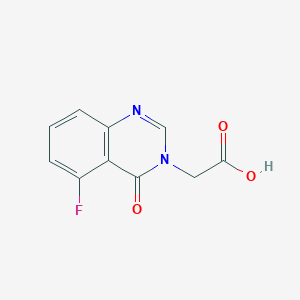
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 5th position, a keto group at the 4th position, and an acetic acid moiety attached to the 3rd position of the quinazolinone ring. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of functionalized quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学研究应用
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique properties can be leveraged for specific applications.
作用机制
The mechanism of action of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the keto and acetic acid groups facilitate interactions with active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
Quinazolinone: The parent compound without the fluorine and acetic acid groups.
4-Oxo-4H-quinazoline-3-acetic acid: Similar structure but lacks the fluorine atom.
5-Fluoroquinazoline: Contains the fluorine atom but lacks the acetic acid group.
Uniqueness
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the acetic acid group increases its solubility and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC 名称 |
2-(5-fluoro-4-oxoquinazolin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7-9(6)10(16)13(5-12-7)4-8(14)15/h1-3,5H,4H2,(H,14,15) |
InChI 键 |
LMUPIQHCJGZQFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



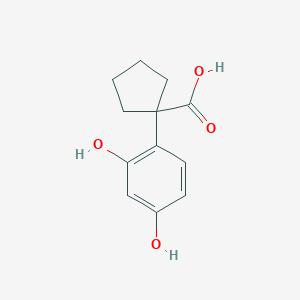
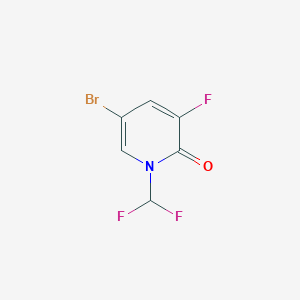
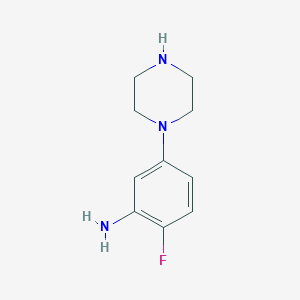
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
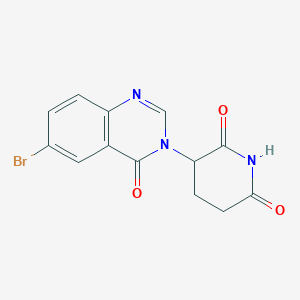

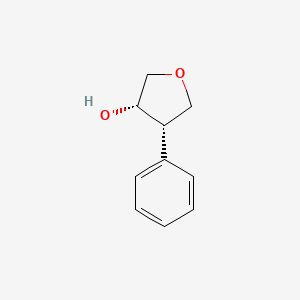

amine hydrochloride](/img/structure/B13475559.png)
